REACTION_CXSMILES
|
S([CH2:5][CH2:6][OH:7])([O-])(=O)=O.[Na+:8].N1CCNCC1.S(CCO)(O)(=O)=O.[N:22]1([CH2:28][CH2:29][S:30]([O-:33])(=[O:32])=[O:31])[CH2:27][CH2:26][NH:25][CH2:24][CH2:23]1.[Na+].C1OC1>O>[OH:7][CH2:6][CH2:5][N:25]1[CH2:26][CH2:27][N:22]([CH2:28][CH2:29][S:30]([O-:33])(=[O:31])=[O:32])[CH2:23][CH2:24]1.[Na+:8] |f:0.1,4.5,8.9|
|
Name
|
sodium isethionate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)([O-])CCO.[Na+]
|
Name
|
|
Quantity
|
86 g
|
Type
|
reactant
|
Smiles
|
N1CCNCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(O)CCO
|
Name
|
sodium N-piperazineethanesulfonate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1(CCNCC1)CCS(=O)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
44 g
|
Type
|
reactant
|
Smiles
|
C1CO1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
200 °F
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
As the reaction progresses
|
Type
|
CUSTOM
|
Details
|
is collected as ice crystals upon the cold finger trap
|
Type
|
CUSTOM
|
Details
|
after which approximately 38 percent by weight of the reactants (about 127 grams) in the reaction vessel have collected upon the cold finger trap as ice crystals
|
Type
|
CUSTOM
|
Details
|
The remaining liquid reaction product
|
Reaction Time |
4 h |
Name
|
sodium N'-hydroxyethyl-N-piperazineethanesulfonate
|
Type
|
product
|
Smiles
|
OCCN1CCN(CC1)CCS(=O)(=O)[O-].[Na+]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |